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Compound of Interest

Compound Name: Ethyl 4-chloro-2-hydroxybenzoate
CAS No.: 52873-25-3
Cat. No.: B7857132

Get Quote

Compound Identity & Structural Context

Ethyl 4-chloro-2-hydroxybenzoate is a key pharmaceutical intermediate, often utilized in the
synthesis of heterocycles and active pharmaceutical ingredients (APIs) requiring a
functionalized salicylate core. Its structural integrity is defined by the 4-chloro substitution on
the salicylate ring, which imparts distinct electronic properties compared to its non-halogenated

or isomeric (5-chloro) counterparts.
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Property Specification
IUPAC Name Ethyl 4-chloro-2-hydroxybenzoate
Common Name Ethyl 4-chlorosalicylate
CAS Registry 52873-25-3
C
Molecular Formula H
Clo
Molecular Weight 200.62 g/mol
Appearance White to off-white crystalline solid
Melting Point 46-48 °C (Typical)

Synthesis & Impurity Origins

Understanding the synthesis is crucial for interpreting spectroscopic impurities. The compound
is typically generated via Fischer esterification of 4-chlorosalicylic acid.
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Figure 1: Synthesis pathway highlighting potential impurities visible in NMR (unreacted acid)
and GC-MS.
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Nuclear Magnetic Resonance (NMR) Analysis

The NMR profile of this compound is characterized by the intramolecular hydrogen bond
between the phenolic hydroxyl and the ester carbonyl, and the specific coupling pattern of the
1,2,4-trisubstituted benzene ring.

H NMR Spectroscopy (400 MHz, CDCI )

The aromatic region displays an ABX spin system (or more accurately, an AMX system due to

chemical shift differences).
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Critical Analysis:

e The H-3 Doublet: The small coupling constant (

Hz) is a meta-coupling to H-5. This distinguishes the 4-chloro isomer from the 5-chloro
isomer (where H-3 would be a doublet of doublets or show ortho coupling).
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e The H-6 Doublet: Its chemical shift (~7.76 ppm) confirms the position ortho to the carbonyl. If
the Cl were at position 6 (steric hindrance), this shift and the ester methylene signals would
be significantly altered.

C NMR Spectroscopy (100 MHz, CDC]| )
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Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" for the functional groups. The key feature is the
shift in the carbonyl band due to hydrogen bonding.

e Instrument: FTIR (ATR or KBr pellet)

e Resolution: 4 cm
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Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and the presence of
chlorine via its isotopic signature.

Isotopic Pattern Logic

Chlorine has two stable isotopes:

Cl (75.8%) and
Cl (24.2%).

e M+ Peak: m/z 200
e M+2 Peak: m/z 202

* Intensity Ratio: The M : M+2 ratio must be approximately 3:1.
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Fragmentation Pathway (El, 70 eV)

The fragmentation follows a standard "ortho-effect" pathway common to salicylates.
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Figure 2: Electron Impact (EIl) fragmentation pathway. The base peak is typically the acylium
ion (m/z 155).

Quality Control & Experimental Protocol
Sample Preparation for NMR

To ensure high-resolution data free from solvent artifacts:

¢ Solvent: Use CDCI

(99.8% D) with 0.03% TMS.

o Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

« Filtration: Filter through a cotton plug in a glass pipette to remove insoluble inorganic salts
(e.g., NaCl from synthesis workup).
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Acceptance Criteria (Specification)

For drug development applications, the following criteria are recommended:

Appearance: White crystalline solid.

Identity (IR/NMR): Conforms to reference structure.

Assay (HPLC): > 98.0% (Area %).

Isotopic Ratio (MS): m/z 200/202 ratio between 2.8 and 3.2.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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